![molecular formula C14H22N4O3S B2486297 Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate CAS No. 1223879-85-3](/img/structure/B2486297.png)
Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole and piperidine derivatives often involves the reaction of suitable precursors under controlled conditions. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate can be reacted with piperidine using copper(II) bromide, leading to various substituted compounds, demonstrating the versatility of reactions involving thiazole and piperidine units (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure Analysis
The molecular structure of compounds containing thiazole and piperidine units is often elucidated using spectroscopic methods such as NMR and IR. For instance, the structure of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was characterized by IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, highlighting the detailed structural analysis that such compounds undergo (Idhayadhulla, Surendra Kumar, & Nasser, 2010).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate and related compounds can be diverse. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolopyridine derivatives demonstrate the potential for generating a wide range of chemical entities from similar precursors, which can be used for further synthetic modifications (Albreht, Uršič, Svete, & Stanovnik, 2009).
Physical Properties Analysis
The physical properties of such compounds, including their optical properties, can be significant for their applications. The photoluminescence spectra of synthesized compounds can provide insights into their optical properties, as seen in the study by Shafi et al. (2021), indicating potential applications in materials science.
Chemical Properties Analysis
The chemical properties, such as antibacterial and antifungal activities, of compounds synthesized from thiazole and piperidine derivatives, are of interest. For instance, compounds have been found to possess good antibacterial and antifungal activities, demonstrating the biological relevance of these chemical entities (Shafi, Rajesh, & Senthilkumar, 2021).
科学的研究の応用
Synthesis and Biological Properties
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was transformed into ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, and subsequently into 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. This compound, related to Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate, showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antituberculosis Activity
A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Properties
Another related compound, Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrated good to moderate antimicrobial activity against various microorganisms. This study emphasizes the antimicrobial potential of these types of compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antihypoglycemic Agents
Compounds such as ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate were found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ. These findings indicate the potential of such compounds in treating hyperglycemia and related metabolic disorders (Song et al., 2011).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the target compound, and their evaluation as anticancer agents have been reported. These compounds showed strong anticancer properties relative to doxorubicin, a known anticancer drug, indicating their potential in cancer therapy (Rehman et al., 2018).
特性
IUPAC Name |
ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-16-12(19)10-11(15)17-14(22-10)18-7-5-9(6-8-18)13(20)21-4-2/h9H,3-8,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRUECXNLNGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(S1)N2CCC(CC2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
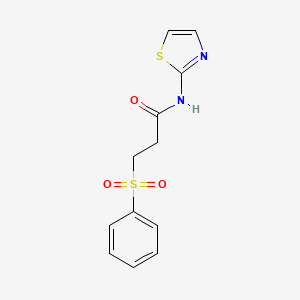
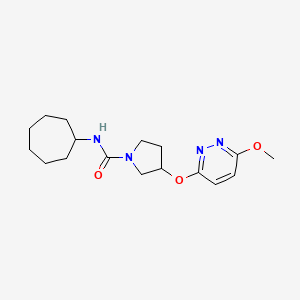
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
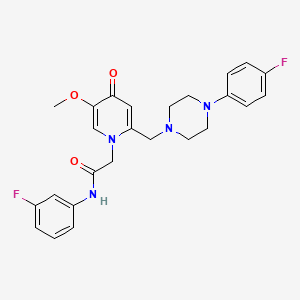
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)
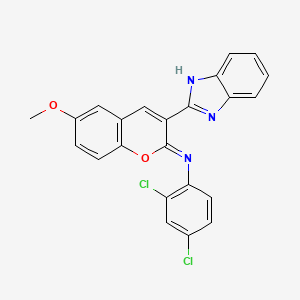
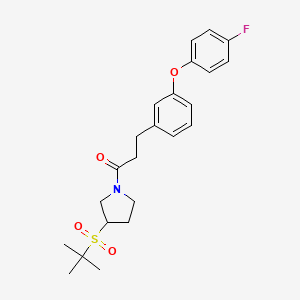
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)